AB131

Antimycobacterial sensitization Synergy studies Drug combination

AB131 (CAS 720671-77-2, molecular formula C21H19NO6S, molecular weight 413.44) is a small-molecule bacterial inhibitor that targets the flavin-independent methylenetetrahydrofolate reductases MSMEG_6649 (MsmMTHFR) and Rv2172c. Unlike compounds with intrinsic antimicrobial activity, AB131 functions exclusively as a drug sensitizer — it does not exhibit direct antimycobacterial activity (MIC >64 μg/mL against tested mycobacteria) but substantially potentiates the efficacy of the antitubercular agent para-aminosalicylic acid (PAS) when coadministered.

Molecular Formula C21H19NO6S
Molecular Weight 413.4g/mol
Cat. No. B371754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB131
Molecular FormulaC21H19NO6S
Molecular Weight413.4g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSCOC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C21H19NO6S/c1-27-21(26)17(22-18(23)15-9-5-6-10-16(15)19(22)24)11-12-29-13-28-20(25)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
InChIKeyOERILEUIJZGOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB131 CAS 720671-77-2 Bacterial Research Tool: MSMEG 6649 and Rv2172c Inhibitor for Antimycobacterial Sensitization Studies


AB131 (CAS 720671-77-2, molecular formula C21H19NO6S, molecular weight 413.44) is a small-molecule bacterial inhibitor that targets the flavin-independent methylenetetrahydrofolate reductases MSMEG_6649 (MsmMTHFR) and Rv2172c [1]. Unlike compounds with intrinsic antimicrobial activity, AB131 functions exclusively as a drug sensitizer — it does not exhibit direct antimycobacterial activity (MIC >64 μg/mL against tested mycobacteria) but substantially potentiates the efficacy of the antitubercular agent para-aminosalicylic acid (PAS) when coadministered [1]. AB131 is supplied as a solid powder for research use only, with storage recommendations of -20°C for powder (3 years) and -80°C for solutions (6 months) . The compound demonstrates solubility in DMSO for in vitro applications, with established in vivo formulation protocols available for animal studies .

AB131 Procurement Rationale: Why MSMEG 6649/Rv2172c Dual Inhibition Cannot Be Replicated by Generic In-Class Alternatives


AB131 cannot be functionally replaced by generic MTHFR inhibitors or standard folate pathway antagonists for antimycobacterial sensitization studies. The compound occupies the NADH binding pocket of MSMEG_6649 via specific residue interactions (V115, V117, P118, and K163), a binding mode validated through mutagenesis analysis showing that V115A and K163A mutations completely abolish AB131 binding (Kd >50 mM versus wild-type Kd = 0.16 ± 0.07 μM) [1]. Critically, AB131 exhibits a dual-target profile with differential binding affinities: Kd = 0.16 μM for MSMEG_6649 and Kd = 0.02 μM (8-fold higher affinity) for Rv2172c [1]. This dual inhibition produces strain-specific sensitization outcomes — AB131 enhances PAS activity against M. tuberculosis H37Rv (FICI = 0.488), whereas its derivative 14 selectively sensitizes M. bovis BCG-Pasteur (FICI = 0.161) [1]. Generic MTHFR inhibitors lacking this validated target engagement profile or without the specific phthalimide-containing chemical scaffold of AB131 will not reproduce these experimental outcomes, as evidenced by the strain-specific failure of derivatives 13 and 14 against M. tuberculosis H37Rv [1].

AB131 Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Selection


AB131 vs. PAS Monotherapy: 4-Fold MIC Reduction in M. smegmatis Synergistic Combination

AB131 alone exhibits no direct antimycobacterial activity (MIC >64 μg/mL). However, when coadministered with para-aminosalicylic acid (PAS) against wild-type M. smegmatis MC2 155, the MIC of PAS decreases from 1.250 μg/mL (monotherapy) to 0.313 μg/mL (combination), representing a 4-fold reduction in the required PAS concentration [1]. The combination yields an FICI value of 0.257, which falls below the ≤0.5 threshold indicating true synergistic interaction [1].

Antimycobacterial sensitization Synergy studies Drug combination

AB131 vs. Tuberculosis Inhibitor 10: Dual-Target vs. Single-Target MSMEG_6649 Inhibition

AB131 inhibits both MSMEG_6649 (enzyme activity reduced by 43%) and Rv2172c (enzyme activity reduced by 67%), with binding affinities of Kd = 0.16 μM and Kd = 0.02 μM respectively [1]. In contrast, Tuberculosis Inhibitor 10 exhibits only moderate inhibition of MSMEG_6649 with no reported activity against Rv2172c . The 8-fold higher binding affinity of AB131 for Rv2172c (the M. tuberculosis MTHFR homolog) compared to MSMEG_6649 provides a mechanistic basis for differential strain activity profiles [1].

MTHFR inhibition Target selectivity Rv2172c

AB131 vs. Derivative 13 and 14: Superior Sensitization Efficacy Against M. tuberculosis H37Rv

In head-to-head comparisons against M. tuberculosis H37Rv, AB131 demonstrates clear superiority over its structural derivatives 13 and 14. While all three compounds exhibited comparable sensitizing effects against M. smegmatis MC2 155, only AB131 significantly enhanced PAS activity against M. tuberculosis H37Rv, achieving an MIC (PAS) of 0.061 μg/mL and FICI of 0.488 (synergism) [1]. Derivatives 13 and 14 completely failed to sensitize PAS against M. tuberculosis H37Rv, showing no detectable synergistic interaction [1].

M. tuberculosis H37Rv SAR analysis Derivative comparison

AB131 Binding Pocket Validation: Mutagenesis Confirms Specific NADH Pocket Occupancy

AB131 binding to MSMEG_6649 was validated through systematic mutagenesis of the predicted NADH binding pocket residues. The V115A and K163A mutations abolished detectable binding (Kd >50 mM vs. wild-type Kd = 0.16 ± 0.07 μM), while V117A and P118A mutations reduced binding affinity by approximately 22-fold (Kd = 3.53 ± 1.16 μM) and 38-fold (Kd = 6.15 ± 1.49 μM), respectively [1]. In contrast, the R119A mutation showed no significant change in binding affinity (Kd = 0.17 ± 0.09 μM), confirming that R119 is not critical for AB131 engagement [1].

Binding affinity Mutagenesis NADH pocket

AB131 Optimized Application Scenarios for Antimycobacterial Research and Drug Sensitizer Development


PAS Combination Synergy Studies in M. smegmatis and M. tuberculosis H37Rv

Researchers investigating PAS potentiation should employ AB131 at concentrations that achieve synergistic FICI values ≤0.5. For M. smegmatis MC2 155, coadministration of AB131 (≥16 μg/mL) with PAS reduces the effective PAS MIC from 1.250 μg/mL to 0.313 μg/mL (FICI = 0.257), enabling 4-fold dose reduction [1]. For M. tuberculosis H37Rv, AB131 uniquely sensitizes PAS (MIC reduction from 0.125 μg/mL to 0.061 μg/mL; FICI = 0.488) whereas derivatives 13 and 14 fail to exhibit any sensitization [1]. Use checkerboard broth microdilution assays for MIC determination and confirm FICI calculations as described in the source methodology [1].

Target Engagement Validation via Mutagenesis and MST Binding Assays

For studies requiring confirmation of MSMEG_6649 target engagement, AB131 serves as a validated probe compound with residue-level binding characterization. Use microscale thermophoresis (MST) to measure Kd values against wild-type MSMEG_6649 (Kd = 0.16 ± 0.07 μM) [1]. Include V115A and K163A mutants as negative controls (Kd >50 mM, no detectable binding) to confirm assay specificity [1]. AB131 inhibits MSMEG_6649 enzymatic activity by 43% and Rv2172c by 67% under standard in vitro assay conditions [1].

In Vivo Antimycobacterial Sensitizer Evaluation Using Established Formulation Protocols

For in vivo studies evaluating AB131 as a PAS sensitizer, utilize established solubility and formulation protocols. AB131 dissolves in DMSO for stock solution preparation; for animal administration, use validated injection formulations such as DMSO:Tween 80:Saline (10:5:85) for IP/IV/IM/SC routes, or DMSO:Corn oil (10:90) for alternative administration . Note that AB131's sensitizing effect is target-dependent: coadministration with PAS fails to produce synergy in M. smegmatis MC2 155 ΔMSMEG_6649 knockout strains or in strains harboring V115A, R119A, or K163A mutations [1]. Include appropriate genetic controls to confirm on-target activity [1].

SAR and Lead Optimization Using AB131 as Parent Scaffold

AB131 provides a validated starting point for structure-activity relationship (SAR) studies targeting the NADH binding pocket of mycobacterial MTHFR enzymes. Molecular docking studies indicate AB131 fits the NADH pocket with an estimated free binding energy of -3.16 kcal/mol, interacting with key residues M50, I51, V88, V115, V117, P118, R119, I150, R153, R159, K163, and D221 [1]. Derivatives 13 and 14 exhibit distinct strain-specific sensitization profiles: while all three compounds show comparable activity against M. smegmatis, derivative 14 uniquely sensitizes M. bovis BCG-Pasteur (FICI = 0.161) where AB131 shows no synergy [1]. This differential profile makes AB131 an ideal reference compound for comparative SAR analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.